molecular formula C15H9N5O4 B11503689 4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B11503689
M. Wt: 323.26 g/mol
InChI Key: FLZQYTBSMUFZJJ-UHFFFAOYSA-N
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Description

4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Cyclization to form the pyridazine ring: Using suitable reagents and conditions to close the ring structure.

    Functionalization: Introducing the furan and nitrophenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

    Oxidation products: May include furan ring-opened compounds.

    Reduction products: Typically result in amine derivatives.

    Substitution products: Depend on the specific reagents used.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Studied for their potential to inhibit specific enzymes.

    Receptor binding: Investigated for binding to various biological receptors.

Medicine

    Drug development: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 4-(FURAN-2-YL)-2-(3-NITROPHENYL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE would depend on its specific biological target. Generally, it might involve:

    Molecular targets: Binding to enzymes or receptors.

    Pathways involved: Modulating specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyridazine derivatives: Other compounds with similar core structures.

    Furan-containing compounds: Molecules that include a furan ring.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups.

Uniqueness

    Structural uniqueness: The combination of furan, nitrophenyl, and pyrazolo[3,4-d]pyridazine moieties.

    Biological activity: Potential unique interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C15H9N5O4

Molecular Weight

323.26 g/mol

IUPAC Name

4-(furan-2-yl)-2-(3-nitrophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C15H9N5O4/c21-15-14-11(13(16-17-15)12-5-2-6-24-12)8-19(18-14)9-3-1-4-10(7-9)20(22)23/h1-8H,(H,17,21)

InChI Key

FLZQYTBSMUFZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C3C(=NNC(=O)C3=N2)C4=CC=CO4

Origin of Product

United States

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